molecular formula C14H18N2 B112977 [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine CAS No. 756435-66-2

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine

Cat. No.: B112977
CAS No.: 756435-66-2
M. Wt: 214.31 g/mol
InChI Key: MZFYSDVTOUQHHF-UHFFFAOYSA-N
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Description

[2-Amino-1-(naphthalen-1-yl)ethyl]dimethylamine is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure combines a naphthalene ring system, known to be a privileged scaffold in drug discovery, with a dimethylaminoethyl side chain. This specific arrangement is found in compounds that interact with various biological targets. Naphthalene-derived molecules have demonstrated significant antimicrobial properties in recent studies, showing potent activity against a range of multidrug-resistant bacterial strains . The dimethylamine (DMA) pharmacophore is a common feature in numerous FDA-approved therapeutics, contributing to key physicochemical properties and biological activity . Furthermore, structurally similar compounds featuring naphthalene and basic amine groups are investigated as potential central nervous system (CNS) active agents, including as serotonin and norepinephrine reuptake inhibitors, indicating a potential research avenue for neuropharmacology . This combination of features makes this compound a versatile intermediate for developing novel bioactive molecules and probing biological mechanisms.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYSDVTOUQHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of 1-Naphthylethanone

1-Naphthylethanone undergoes asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., (S,S)-DIOPRuCl₂) under 8–30 bar H₂ pressure in aprotic solvents (e.g., dichloromethane). The reaction yields (S)-1-(naphthalen-1-yl)ethanol with enantiomeric excess (ee) >98%.

Table 1: Reaction Conditions for Asymmetric Hydrogenation

ParameterValue
Catalyst(S,S)-DIOPRuCl₂
H₂ Pressure20 bar
Temperature25°C
SolventDichloromethane
Yield92%
ee99%

Sulfonate Ester Formation

The alcohol intermediate is converted to a sulfonate ester (e.g., mesylate or tosylate) using sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine). This step achieves quantitative conversion under mild conditions (0–5°C, 2 h).

Azidation and Reduction

The sulfonate ester undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF), yielding the azide derivative. Subsequent hydrogenation over palladium on carbon (Pd/C) reduces the azide to a primary amine. Catalytic hydrogenation (1 atm H₂, 25°C) affords the amine in 85% yield.

Dimethylation via Eschweiler-Clarke Reaction

The primary amine is dimethylated using formaldehyde and formic acid under reflux. This one-pot reaction selectively converts the primary amine to a dimethylated derivative, achieving 78% yield.

Nucleophilic Substitution with Dimethylamine

This two-step approach leverages the reactivity of alkyl halides toward amine nucleophiles, as exemplified in JP4629036B2.

Synthesis of 1-(Naphthalen-1-yl)ethyl Bromide

1-Naphthylethanol is treated with hydrobromic acid (HBr) in sulfuric acid, yielding 1-(naphthalen-1-yl)ethyl bromide. The reaction proceeds at 80°C for 12 h (89% yield).

Displacement with Dimethylamine

The bromide reacts with a 50% aqueous dimethylamine solution at room temperature for 24 h. Excess dimethylamine ensures complete substitution, yielding [1-(naphthalen-1-yl)ethyl]dimethylamine (74% yield). Subsequent oxidation with KMnO₄ introduces a ketone at the β-position, which undergoes reductive amination with ammonium acetate (NH₄OAc) and NaBH₃CN to install the primary amine.

Table 2: Nucleophilic Substitution Optimization

ParameterValue
Substrate1-(Naphthalen-1-yl)ethyl bromide
NucleophileDimethylamine (50% aqueous)
Temperature25°C
Time24 h
Yield74%

Reductive Amination of Naphthalen-1-ylacetaldehyde

Reductive amination offers a single-step route to install both amine groups. Naphthalen-1-ylacetaldehyde reacts with dimethylamine and ammonium hydroxide in the presence of NaBH₃CN. The reaction proceeds via imine formation followed by reduction, yielding the target compound in 68% yield.

Table 3: Reductive Amination Parameters

ParameterValue
AldehydeNaphthalen-1-ylacetaldehyde
AminesDimethylamine, NH₄OH
Reducing AgentNaBH₃CN
SolventMethanol
Yield68%

Palladium-Catalyzed Coupling of Ethynyl Intermediates

Pd-catalyzed cross-coupling, as demonstrated in PMC7111777, enables the construction of the naphthalene-amine backbone.

Sonogashira Coupling

1-Bromonaphthalene reacts with 2-aminoethylacetylene under Pd(PPh₃)₂Cl₂ catalysis, forming 2-ethynylnaphthalen-1-amine. The reaction requires CuI as a co-catalyst and yields 82% of the coupled product.

Functionalization of the Alkyne

Hydrogenation of the alkyne over Lindlar’s catalyst introduces a cis-alkene, which undergoes hydroamination with dimethylamine. Oxidative cleavage with ozone followed by reductive workup installs the primary amine.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)StepsCostScalability
Asymmetric Hydrogenation784HighModerate
Nucleophilic Substitution743LowHigh
Reductive Amination681ModerateHigh
Pd-Catalyzed Coupling654Very HighLow

The nucleophilic substitution route emerges as the most cost-effective and scalable method, albeit with moderate yields. Asymmetric hydrogenation offers superior stereocontrol but requires expensive catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation products: Oxidized derivatives of the naphthalene ring.

    Reduction products: Reduced forms of the ethane-1,2-diamine moiety.

    Substitution products: Various substituted derivatives depending on the substituting agents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound's structure suggests potential pharmacological activities similar to other dimethylamine derivatives. Research indicates that dimethylamine (DMA) derivatives can exhibit a range of biological activities, including:

  • Antimicrobial properties : DMA derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Antihistaminic effects : Similar compounds are used in allergy medications due to their ability to block histamine receptors.
  • Anticancer activity : Research highlights the potential of DMA-containing compounds in targeting specific biochemical pathways involved in tumor growth and metastasis .

Therapeutic Applications
The therapeutic implications of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine may extend to:

  • Drug development : Its unique pharmacophore can be utilized to design new drugs targeting infectious diseases and cancers.
  • Prodrug design : The compound can serve as a prodrug, enhancing the delivery of active pharmaceutical ingredients.

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies, including:

  • Catalytic methods : Employing transition metal-catalyzed reactions allows for efficient synthesis while minimizing waste. Techniques such as the “borrowing hydrogen” strategy are notable for their atom efficiency .
  • Functional group manipulation : Modifications to the DMA scaffold via functional group transformations can yield derivatives with enhanced biological activity.

Case Studies on Synthesis
A detailed examination of synthesis routes reveals that employing palladium-catalyzed cross-coupling reactions can lead to high yields of naphthalene derivatives, which can be further functionalized to produce this compound .

Material Science

Applications in Materials
The compound's properties may also lend themselves to applications in material science, particularly in the development of:

  • Magnetic materials : Schiff bases and their metal complexes derived from similar compounds have been explored for use in magnetic materials due to their unique electronic properties .
  • Catalysts : The compound could potentially serve as a ligand in catalytic processes, enhancing reaction efficiencies in organic synthesis.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAntimicrobial, AntihistaminicTargeted therapies for infections/allergies
Synthetic ChemistrySynthesis via catalysisHigh yield and efficiency
Material ScienceMagnetic materials, CatalystsEnhanced electronic properties

Mechanism of Action

The mechanism by which [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in these interactions are often complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine with analogs differing in aromatic substituents, functional groups, and molecular frameworks. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Variations on the Aromatic Ring

a) Fluorinated Phenyl Analogs
  • Compound: [2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine Formula: C₁₀H₁₄F₂N₂ Molecular Weight: 200.23 g/mol Key Features: The 2,6-difluorophenyl group introduces electron-withdrawing fluorine atoms, reducing electron density on the aromatic ring compared to naphthalene. This modification enhances metabolic stability in some pharmaceutical contexts, as seen in its use as a precursor for dual-acting FFAR1/FFAR4 modulators . Synthesis: Prepared via reactions involving dicyandiamide and hydrogen chloride in 1,4-dioxane, yielding 37.47% efficiency .
b) Methoxy-Substituted Phenyl Analogs
  • Compound: [2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine (CAS# 851176-41-5) Formula: C₁₂H₂₀N₂O₂ Molecular Weight: 224.29 g/mol Key Features: Methoxy groups increase solubility in polar solvents due to hydrogen-bonding capacity. This analog is used in studies requiring enhanced aqueous compatibility .
c) Trifluoromethylphenyl Analogs

Aromatic Ring Size and Heterocyclic Replacements

a) Phenyl vs. Naphthyl Groups
  • Compound: (2-amino-1-phenylethyl)dimethylamine Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol Key Features: Replacing naphthalene with a phenyl group reduces steric bulk and lipophilicity. This simpler structure is often used in foundational SAR studies to assess the impact of aromatic size on activity .
b) Thiophene-Based Analogs
  • Compound: 2-amino-1-(thiophen-2-yl)ethylethylamine Formula: C₁₂H₂₂N₂S Molecular Weight: 226.38 g/mol Key Features: The thiophene ring introduces sulfur-mediated π-interactions, which can enhance binding to metalloenzymes or aromatic receptors .

Functional Group Additions

a) Cyclohexanol Derivatives
  • Compound: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Key Features: The addition of a cyclohexanol moiety increases molecular rigidity and hydrogen-bonding capacity, as seen in the synthesis of venlafaxine hydrochloride, an antidepressant .
b) Thiourea Derivatives
  • Compound: 1-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Formula: C₂₉H₃₁N₃S Molecular Weight: 453.64 g/mol Key Features: Thiourea groups enable metal coordination, making this compound relevant in catalysis or enzyme inhibition studies .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Applications
This compound C₁₄H₁₈N₂ 214.31 Naphthalen-1-yl SAR studies, pharmaceutical intermediates
[2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine C₁₀H₁₄F₂N₂ 200.23 2,6-Difluorophenyl FFAR1/FFAR4 modulator synthesis
[2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine C₁₂H₂₀N₂O₂ 224.29 3,4-Dimethoxyphenyl Solubility-enhanced research
{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine C₁₁H₁₅F₃N₂ 232.25 3-Trifluoromethylphenyl Enzyme inhibition studies
(2-amino-1-phenylethyl)dimethylamine C₁₀H₁₆N₂ 164.25 Phenyl Foundational SAR models

Biological Activity

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, antibacterial, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with an amino group and a dimethylamino group. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Antioxidant Activity

Research indicates that derivatives of naphthalene, including this compound, exhibit significant antioxidant properties. A study demonstrated that related compounds showed high antioxidative activities measured using the ABTS assay, which assesses the ability to scavenge free radicals . The antioxidant activity is essential for mitigating oxidative stress, which is implicated in various diseases.

CompoundAntioxidant Activity (ABTS Assay)
This compoundHigh
Other naphthalene derivativesVaried

Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .

BacteriumMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors. For instance, its interaction with acetylcholinesterase (AChE) suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease where AChE inhibitors are beneficial .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Anticancer Activity : A study indicated that certain naphthalene derivatives could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The structural modifications influenced their efficacy against various cancer types.
  • Cholinesterase Inhibition : Compounds with similar structures were evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This inhibition can lead to enhanced cholinergic activity, beneficial in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine?

  • Methodological Answer : The synthesis typically involves sequential alkylation and dimethylation steps. For example, a primary amine intermediate can be prepared via nucleophilic substitution of a naphthalen-1-yl precursor with bromoethylamine, followed by dimethylation using formic acid-formaldehyde in a 1,4-dioxane:water mixture . Phase transfer catalysts (e.g., Aliquate-336) may enhance reaction efficiency in biphasic systems.
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to avoid over-alkylation. Purification via column chromatography or recrystallization is recommended.

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry and dimethylation using 1^1H and 13^13C NMR (e.g., δ ~2.2 ppm for dimethylamino protons).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected m/z: ~242.3 g/mol for C14_{14}H18_{18}N2_2).
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal structures .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood .
  • Waste Disposal : Segregate halogenated solvent waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral variants of this compound?

  • Chiral Separation Methods :

  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol mobile phases .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., (R)-1-(1-naphthyl)ethylamine) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Challenges :

  • Disorder in Naphthalene Moieties : Common due to planar aromatic rings; apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion .
  • Twinned Crystals : Use TWINABS for data scaling and refine with SHELXL’s twin law matrices .
    • Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for dimethylamino group placement .

Q. How does the electronic environment of the naphthalene ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-rich naphthalene ring enhances nucleophilic aromatic substitution (SNAr) at the 1-position. Steric hindrance from the dimethylamino group directs electrophiles to para positions .
  • Experimental Validation : Conduct Hammett studies with substituted naphthalenes to quantify electronic effects on reaction rates.

Contradictions and Limitations

  • Stereochemical Assignments : highlights chiral resolution methods, but no data exists for the target compound’s specific enantiomers. Empirical validation (e.g., circular dichroism) is required.
  • Toxicity Data : While naphthalene derivatives are linked to hepatic effects (), toxicological profiles for this compound remain unstudied. Preliminary in vitro assays (e.g., Ames test) are advised.

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